1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine
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Overview
Description
1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom at the 4th position of the benzothiazole ring and an ethanamine group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine can be synthesized through the condensation reaction of 4-fluorobenzoyl chloride with 2-aminothiophenol, followed by cyclization. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine
- 1-(4-Chloro-1,3-benzothiazol-2-yl)ethanamine
- 1-(4-Bromo-1,3-benzothiazol-2-yl)ethanamine
Comparison: 1-(4-Fluoro-1,3-benzothiazol-2-yl)ethanamine is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to other halogenated derivatives. The fluorine atom can also influence the compound’s lipophilicity and ability to penetrate biological membranes .
Properties
Molecular Formula |
C9H9FN2S |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H9FN2S/c1-5(11)9-12-8-6(10)3-2-4-7(8)13-9/h2-5H,11H2,1H3 |
InChI Key |
PNAXPIJGYYEBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=CC=C2S1)F)N |
Origin of Product |
United States |
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